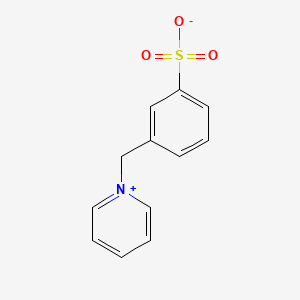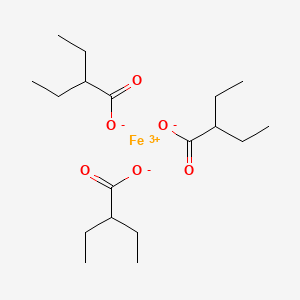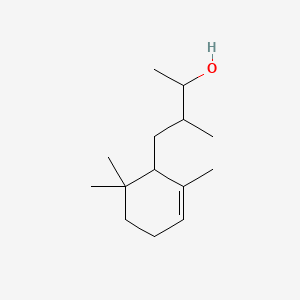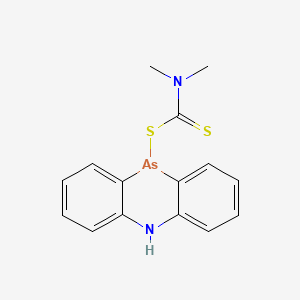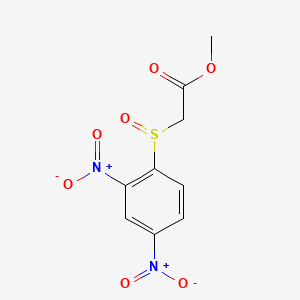
2,6-dipyridin-3-ylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dipyridin-3-ylpyridine is a heterocyclic compound that features three pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-3-ylpyridine typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction of 2,6-dibromopyridine with pyridine-3-boronic acid using a palladium catalyst under Suzuki-Miyaura conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,6-Dipyridin-3-ylpyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the design of advanced materials, such as metal-organic frameworks and sensors.
Mecanismo De Acción
The mechanism by which 2,6-dipyridin-3-ylpyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .
Comparación Con Compuestos Similares
Similar Compounds
2,2’6’,2’'-Terpyridine: Another tridentate ligand with three pyridine rings, but with a different arrangement.
2,6-Di(thiazol-2-yl)pyridine: Contains thiazole rings instead of pyridine rings.
2,6-Di(pyrazin-2-yl)pyridine: Features pyrazine rings in place of pyridine rings.
Uniqueness
2,6-Dipyridin-3-ylpyridine is unique due to its specific arrangement of pyridine rings, which provides distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and participating in catalytic processes, distinguishing it from other similar compounds .
Propiedades
Número CAS |
70650-96-3 |
|---|---|
Fórmula molecular |
C15H11N3 |
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
2,6-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C15H11N3/c1-6-14(12-4-2-8-16-10-12)18-15(7-1)13-5-3-9-17-11-13/h1-11H |
Clave InChI |
KAZLMTSNKVMZLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CN=CC=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


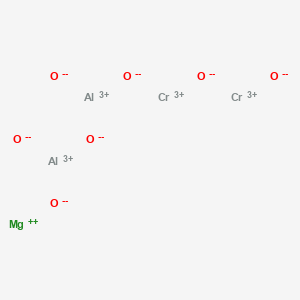

![2-[2-(Isopropyl)-5-methylphenoxy]ethyl (dimethyl)ammonium chloride](/img/structure/B12670443.png)

